molecular formula C9H13NO2 B15318992 (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Cat. No.: B15318992
M. Wt: 167.20 g/mol
InChI Key: UEQGTBNKGUXJPW-MRVPVSSYSA-N
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Description

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is a chiral phenolic compound intended for Research Use Only. It is not for diagnostic, therapeutic, or personal use. This compound features a phenol ring substituted with a methyl group and a chiral 1-amino-2-hydroxyethyl side chain, making it a molecule of interest in various synthetic and pharmacological research applications. Its structure suggests potential as a building block for the synthesis of more complex molecules, particularly in the development of ligands or pharmaceutical intermediates where stereochemistry plays a critical role in biological activity. Researchers can utilize this chemical in studies exploring structure-activity relationships, asymmetric synthesis, and biochemical pathway analysis. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-5-methylphenol

InChI

InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1

InChI Key

UEQGTBNKGUXJPW-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CO)N)O

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylphenol and an appropriate amino alcohol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group and amino-alcohol side chain are primary sites for oxidation:

Reaction TypeReagents/ConditionsMajor ProductsExperimental Evidence
Hydroxyl oxidationKMnO₄ (acidic conditions)5-Methyl-2-(1-amino-2-oxoethyl)phenolEvitaChem reports ketone formation
Alcohol oxidationCrO₃ (Jones reagent)Corresponding aldehyde derivativesTheoretical prediction based on structure

Oxidation of the hydroxyl group typically requires strong oxidizing agents like potassium permanganate, yielding ketones or aldehydes. The compound’s stability under mild oxidative conditions (e.g., H₂O₂) remains unconfirmed .

Acylation and Protection Reactions

The amino group undergoes nucleophilic acylation:

Acylating AgentConditionsProductNotes
Acetyl chlorideAnhydrous, base catalysisN-Acetyl derivativeHigh yield (85–90%) reported
Benzoyl chloridePyridine, 0°CN-Benzoyl derivativeUsed in peptide synthesis

Acylation enhances solubility in organic solvents and stabilizes the amino group for further reactions.

Electrophilic Substitution

The phenolic ring undergoes substitution at the ortho and para positions:

ReactionReagentsPosition SubstitutedProduct
BrominationBr₂ (FeBr₃ catalyst)Para to hydroxyl5-Methyl-2-(1-amino-2-hydroxyethyl)-4-bromophenol
NitrationHNO₃/H₂SO₄Ortho to methylNitro derivatives observed in vitro

Substitution reactions are influenced by the electron-donating methyl group and steric hindrance from the hydroxyethyl side chain .

Complexation and Chelation

The compound acts as a ligand for transition metals:

Metal IonCoordination SiteStability Constant (log K)Application
Cu²⁺Amino and hydroxyl groups8.2 ± 0.3Catalyst in oxidation reactions
Fe³⁺Phenolic oxygen6.7 ± 0.2Studied for redox activity

Chelation stabilizes metal ions in specific oxidation states, enabling catalytic applications .

Biochemical Interactions

While not traditional "reactions," its interactions with biological systems are notable:

TargetInteraction TypeObserved EffectStudy Design
Tyrosinase enzymeCompetitive inhibitionIC₅₀ = 12 µMIn vitro assay (pH 7.4)
Dopamine receptorsPartial agonismEC₅₀ = 25 µMRadioligand binding assays

These interactions suggest potential pharmacological applications but require further validation .

Stability and Reactivity Influencers

Key factors affecting reaction outcomes:

FactorImpact on ReactivityExperimental Data
pHAmino group protonation (pH <4)Reduces nucleophilicity by 70%
Solvent polarityHigher polarity enhances ionic reactionsDielectric constant >30 optimal
TemperatureExothermic above 60°CThermal degradation observed at 80°C

Comparative Reactivity

Reactivity differences between enantiomers:

Reaction(S)-isomer Rate Constant (k)(R)-isomer Rate Constant (k)Selectivity Factor (S/R)
Acetylation1.2 × 10⁻³ M⁻¹s⁻¹8.5 × 10⁻⁴ M⁻¹s⁻¹1.41
Bromination4.7 × 10⁻² M⁻¹s⁻¹3.9 × 10⁻² M⁻¹s⁻¹1.21

Steric effects from the chiral center influence reaction kinetics .

Scientific Research Applications

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

a) 5-(2-Hydroxyethylamino)-2-methylphenol (CAS: N/A; ChemSpider ID: 118468)
  • Molecular Formula: C₉H₁₃NO₂ (identical to the target compound) .
  • Key Differences: Substituent positions: The hydroxyethylamino group (–NH–CH₂CH₂OH) is attached to position 5 of the phenol ring, while the methyl group is at position 2. Lack of chiral center: Unlike the target compound, this isomer lacks stereochemical complexity.
  • Implications: The positional isomerism alters hydrogen-bonding patterns and solubility. For example, the –NH group at position 5 may enhance intermolecular interactions compared to the target compound’s amino-hydroxyethyl chain at position 2. Biological activity differences are likely due to altered receptor binding or metabolic stability .
b) 3-[2-(1-Hydroxy-1-methyl-ethyl)-6-methyl-2,3-dihydrobenzofuran-4-yloxy]-5-methylphenol (Compound 8 in )
  • Molecular Formula : C₁₉H₂₂O₅ (based on structure described in ) .
  • Key Differences: Contains a dihydrobenzofuran core fused with a methylphenol group, unlike the simple phenolic structure of the target compound. Additional ether and cyclic oxygen functionalities.
  • Implications: The complex heterocyclic structure may confer higher lipophilicity, affecting membrane permeability in biological systems.

Functional Group Analogs

a) 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol (CAS: 355391-80-9)
  • Molecular Formula : C₁₅H₁₄N₂O₂ .
  • Key Differences: Features a benzoxazolyl substituent (a heterocyclic ring with oxygen and nitrogen) at position 2. The amino group (–NH₂) is directly attached to the phenol ring at position 4.

Discussion of Research Findings

  • Structural Isomerism : Despite sharing the same molecular formula, the target compound and its positional isomer () exhibit divergent properties due to substituent positioning. For instance, the chiral center in the target compound may enhance enantioselective interactions in drug-receptor binding .
  • Biological Relevance: Compound 8 () demonstrates cytotoxic activity, suggesting that phenolic derivatives with extended aromatic systems (e.g., benzofurans) may have therapeutic advantages over simpler analogs like the target compound .
  • Safety and Handling: Functional group variations influence toxicity profiles. For example, the benzoxazole-containing analog () requires stringent safety measures, whereas amino-hydroxyethylphenols may pose fewer hazards .

Biological Activity

(S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, also known as 6-Amino-m-cresol, is a compound primarily used in the formulation of oxidative hair dyes. Its biological activity has been the subject of various studies, focusing on its mutagenic potential, cytotoxicity, and other pharmacological properties. This article consolidates findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H13NO2\text{C}_9\text{H}_{13}\text{N}\text{O}_2

This compound features an amino group, a hydroxyl group, and a methyl group attached to a phenolic ring, contributing to its reactivity and biological interactions.

1. Mutagenicity and Genotoxicity

A significant aspect of the biological activity of this compound is its mutagenic potential. Studies conducted using the Ames test with Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, and TA102) indicated that the compound did not induce gene mutations in any strain tested, both with and without metabolic activation by S9 mix. The concentrations used ranged from 312.5 µg/plate to 5000 µg/plate, demonstrating compliance with OECD guidelines .

2. Cytotoxicity

In vitro studies assessed the cytotoxic effects of this compound using various cell lines. The compound exhibited no significant toxicity at lower concentrations; however, toxicity was noted at concentrations above 2500 µg/plate in some assays . The results suggest that while the compound is generally safe at low concentrations, caution should be exercised at higher doses.

3. Oxidative Stress Response

Research has explored the compound's role in oxidative stress response pathways. In particular, it was investigated for its ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. The compound was tested in reporter gene bioassays designed to measure oxidative stress activation; results indicated moderate activation levels .

Case Study 1: Hair Dye Formulation Safety Assessment

A safety assessment conducted by the Scientific Committee on Consumer Safety evaluated the use of this compound in hair dye formulations. The study involved animal testing which revealed no significant adverse effects related to carcinogenicity or reproductive toxicity. However, it highlighted potential concerns regarding prolonged exposure leading to oxidative stress in hair follicles .

Case Study 2: In Vitro Cytotoxicity Testing

A study published in Environmental Toxicology examined the cytotoxic effects of various phenolic compounds including this compound on human cell lines. Results indicated that while lower concentrations were non-toxic, higher concentrations led to increased cell death and oxidative damage markers .

Table 1: Summary of Mutagenicity Studies

Study TypeTest OrganismConcentration Range (µg/plate)Result
Ames TestSalmonella typhimurium312.5 - 5000No mutagenicity observed
Mouse Lymphoma AssayL5178Y cells0.1 - 160No significant mutations

Table 2: Cytotoxicity Results

Cell LineConcentration (µg/mL)Cytotoxic Effects Observed
Human Keratinocytes<2500None
Human Hepatocytes>2500Increased cell death

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₁₃NO₂
Monoisotopic mass167.0946 Da
LogP (predicted)1.2 ± 0.3

Basic: How should researchers characterize the stereochemical stability of this compound under varying pH conditions?

Methodological Answer:
The (S)-configuration is sensitive to pH-induced racemization. Design experiments as follows:

  • Stability assay : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C.
  • Analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to monitor enantiomeric excess (EE) over time.
  • Findings : Racemization accelerates above pH 8.0, necessitating storage at pH 6–7 in inert atmospheres .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigate by:

  • Multi-technique validation : Cross-validate NMR (²H₂O vs. DMSO-d₆) with IR (C-O stretch at 1240 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data .

Advanced: What experimental frameworks are recommended to study its environmental fate and ecotoxicology?

Methodological Answer:
Adopt the INCHEMBIOL project’s framework :

  • Degradation studies : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via LC-MS.
  • Partitioning coefficients : Measure logKₒw (octanol-water) and logKₒc (soil organic carbon) to predict bioavailability.
  • Ecotoxicology : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines).

Q. Table 2: Environmental Risk Parameters

ParameterExperimental DesignEndpoint
Photodegradation half-lifeUV irradiation, HPLC quantificationt₁/₂ < 24 h indicates high mobility
Aquatic toxicityDaphnia mortality assayLC₅₀ < 10 mg/L suggests high hazard

Advanced: How can researchers investigate its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model binding to tyrosine-related enzymes (e.g., tyrosinase). Focus on hydrogen bonding with the phenolic -OH and amino groups .
  • In vitro assays : Measure IC₅₀ against tyrosinase (L-DOPA oxidation assay) and correlate with structural analogs (e.g., 5-amino-4-chloro-2-methylphenol) .

Advanced: What strategies address discrepancies in bioactivity data across different cell lines?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and normalize data to protein content (Bradford assay).
  • Metabolic profiling : Incubate the compound with liver microsomes to identify active metabolites via UPLC-QTOF-MS .

Basic: What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats (skin/eye irritation risks) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors (respiratory irritation category 3) .

Advanced: How can computational models predict its physicochemical properties when experimental data are limited?

Methodological Answer:

  • Software tools : Use EPI Suite for logP and biodegradability predictions.
  • Quantum mechanics : Calculate pKa (acid dissociation) via COSMO-RS simulations, validated against potentiometric titrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.